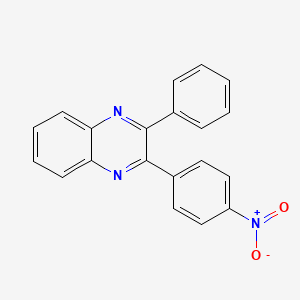

![molecular formula C19H15FN4O3S B5511065 ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B5511065.png)

ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate" represents a class of organic molecules featuring a complex structure, characterized by the presence of a pyridinyl group, a fluoro-substituted phenyl group, and multiple functional groups including amino, dicyano, and ester groups. Such compounds are often explored for their potential in various applications due to their unique chemical properties.

Synthesis Analysis

The synthesis of complex molecules similar to the specified compound typically involves multi-step chemical reactions, including catalytic acylation, Knoevenagel condensation, and cyclocondensation reactions. These processes often require precise conditions, such as the presence of catalytic amounts of specific reagents and controlled temperature settings. For example, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized through Knoevenagel condensation involving 4-fluorobenzaldehyde and ethyl acetoacetate, indicating the critical role of fluorinated components and acetoacetate in constructing similar molecular frameworks (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this category often features nearly planar configurations with specific interactions, such as C-H...O, C-H...F, and C-H...π interactions, contributing to their stability and physical properties. For instance, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate exhibits a nearly planar structure stabilized by intermolecular interactions, showcasing the typical structural motifs found in these molecules (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, enabling a range of chemical transformations. The presence of amino and dicyano groups, for example, allows for nucleophilic addition reactions, while the ester group can undergo hydrolysis, esterification, and other reactions typical for carboxylate derivatives.

Physical Properties Analysis

Physical properties, including solubility, melting point, and optical properties, are influenced by the molecular structure. The optical properties, such as UV-Vis and fluorescence spectra, can be particularly relevant for compounds with potential applications in molecular diagnostics or as fluorescent probes. The effects of solvent polarity on the optical properties of similar compounds have been investigated, showing high binding affinities toward specific targets (Fa et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines, showcasing the potential for chemical diversification related to ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate (Honey et al., 2012).

- The synthesis of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives demonstrates the capability to create highly functionalized pyridines, which are structurally related and highlight the chemical versatility and potential applications in material science and molecular engineering (Suresh et al., 2007).

Biological Activities

- Novel pirfenidone analogs, including substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles, were synthesized and evaluated for their antifibrotic activity. This research underscores the therapeutic potential of structurally related compounds in treating fibrotic diseases (Ismail & Noaman, 2005).

- A study on the synthesis and antimicrobial activities of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate highlights the antimicrobial potential of related compounds, which could lead to the development of new antimicrobial agents (Kumar et al., 2016).

Molecular Diagnosis and Probe Development

- The development of a novel fluorescent probe for β-amyloids, based on 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, for the molecular diagnosis of Alzheimer’s disease, demonstrates the compound's utility in creating diagnostic tools (Fa et al., 2015).

properties

IUPAC Name |

ethyl 4-[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O3S/c1-2-27-16(26)7-13(25)10-28-19-15(9-22)17(14(8-21)18(23)24-19)11-3-5-12(20)6-4-11/h3-6H,2,7,10H2,1H3,(H2,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCIGKOSFNHOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide](/img/structure/B5510990.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)

![9-(3-chloro-4-fluorobenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511012.png)

![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)

![N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5511024.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)

![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)